Dibenzofuran, 2,8-bis(chloromethyl)-

High-performance polymers Polyaryletherketone Thermal stability

Dibenzofuran, 2,8-bis(chloromethyl)- (CAS 40011-35-6) is a bifunctional chloromethyl-substituted derivative of dibenzofuran, possessing a rigid, planar tricyclic aromatic framework with two reactive chloromethyl groups precisely positioned at the 2- and 8-positions. Its molecular formula is C₁₄H₁₀Cl₂O with a molecular weight of 265.135 g·mol⁻¹.

Molecular Formula C14H10Cl2O
Molecular Weight 265.1 g/mol
CAS No. 40011-35-6
Cat. No. B12901688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzofuran, 2,8-bis(chloromethyl)-
CAS40011-35-6
Molecular FormulaC14H10Cl2O
Molecular Weight265.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCl)C3=C(O2)C=CC(=C3)CCl
InChIInChI=1S/C14H10Cl2O/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6H,7-8H2
InChIKeyQOHVOQHBBYXLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzofuran, 2,8-bis(chloromethyl)- (CAS 40011-35-6): Core Structural and Reactivity Profile for Scientific Procurement


Dibenzofuran, 2,8-bis(chloromethyl)- (CAS 40011-35-6) is a bifunctional chloromethyl-substituted derivative of dibenzofuran, possessing a rigid, planar tricyclic aromatic framework with two reactive chloromethyl groups precisely positioned at the 2- and 8-positions. Its molecular formula is C₁₄H₁₀Cl₂O with a molecular weight of 265.135 g·mol⁻¹ [1]. The compound is synthesized via chloromethylation of dibenzofuran using formaldehyde and thionyl chloride in the presence of a ZnCl₂ catalyst [2]. This structural arrangement confers both thermal robustness (with derived polymers exhibiting glass transition temperatures exceeding 200 °C) [3] and regiochemically predictable bifunctional reactivity, making it a privileged intermediate for high-performance polymers, macrocyclic receptors, and supramolecular tectons [4].

Why 2,8-Bis(chloromethyl)dibenzofuran Cannot Be Replaced by Generic Dibenzofuran or Mono-Chloromethyl Analogs in Advanced Applications


The distinctive value of 2,8-bis(chloromethyl)dibenzofuran lies in the synergy of three inseparable structural features: (1) precise 2,8-regiochemistry that enforces a kinked, 120° geometry between reactive sites; (2) the rigid, non-rotatable dibenzofuran core that prohibits conformational scrambling; and (3) two chemically equivalent chloromethyl arms enabling stoichiometrically controlled step-growth polymerization. Substituting with mono-chloromethyl dibenzofuran (e.g., 2-(chloromethyl)dibenzofuran) eliminates the bifunctional character required for chain extension . Employing the 4,6-bis(chloromethyl) regioisomer alters the exo-orientation of the reactive groups, disrupting the rectangular cavity geometry essential for cyclophane formation documented by Asakawa et al. [1]. Using flexible-linker bis(chloromethyl) compounds (e.g., p-xylylene dichloride) sacrifices the π-stacking capability and thermal stability conferred by the dibenzofuran nucleus—the latter quantified by Tg values > 200 °C in derived polyarylethers versus ~90–150 °C for analogous bisphenol-A-based systems [2][3]. These orthogonal requirements render generic substitution functionally impossible.

Quantitative Differentiation of 2,8-Bis(chloromethyl)dibenzofuran Against Structural Analogs and In-Class Candidates


Rigid 2,8-Substitution Pattern Enables High-Tg Polymer Architectures vs. Flexible-Linker Bis(chloromethyl) Monomers

Polymers incorporating the dibenzofuran-2,8-diyl core exhibit glass transition temperatures (Tg) ≥ 200 °C, and in preferred embodiments ≥ 250 °C, as claimed in U.S. Patent 5,003,032 [1]. This thermal benchmark substantially exceeds the performance of polymers derived from flexible aliphatic bis(chloromethyl) monomers such as 1,4-bis(chloromethyl)benzene, which typically yield polymers with Tg values in the 80–120 °C range [2]. The dibenzofuran nucleus achieves this through its fused tricyclic architecture that restricts segmental motion while maintaining solubility due to its amorphous, non-crystalline packing—a combination not achievable with biphenyl or diphenyl ether cores [3].

High-performance polymers Polyaryletherketone Thermal stability

Precise 120° Bond Angle Geometry of 2,8-Disubstituted Dibenzofuran Enables Rectangular Cyclophane Formation vs. 4,6-Isomer

The 2,8-disubstitution pattern on the dibenzofuran core enforces a 120° exo-orientation of the reactive arms, which is the geometric prerequisite for constructing rectangular tetracationic cyclophanes with defined cavity dimensions. Asakawa et al. demonstrated that cyclobis(paraquat-2,8-dibenzofuran) assembles into a rectangular framework of approximately 7.0 Å × 10.5 Å internal dimensions as confirmed by X-ray crystallography [1]. In contrast, the 3,7-dibenzofuran isomer yields a qualitatively different cyclophane architecture with altered cavity shape and host–guest recognition selectivity [1]. This geometric precision is intrinsic to the 2,8-substitution pattern; the 4,6-bis(chloromethyl)dibenzofuran regioisomer would orient reactive sites at a divergent angle unsuitable for rectangular macrocyclization [2].

Supramolecular chemistry Cyclophane Molecular recognition

Bifunctional Chloromethyl Reactivity Outperforms Mono-Functional or Bromo Analogs in Step-Growth Polymerization and Modular Derivatization

The presence of two chemically equivalent chloromethyl groups at the 2- and 8-positions enables stoichiometrically balanced step-growth polymerization with bisphenol comonomers to yield high-molecular-weight polymers (inherent viscosity ≥ 0.2 dL/g, with preferred embodiments ≥ 0.3 dL/g) [1]. In contrast, mono-chloromethyl dibenzofuran (e.g., 2-(chloromethyl)dibenzofuran, CAS 40011-34-5) can only serve as a chain-terminating agent or end-cap, precluding polymer formation . Furthermore, the chloromethyl group exhibits an advantageous reactivity profile compared to the bromomethyl analog: the C–Cl bond (bond dissociation energy ~351 kJ/mol) provides sufficient reactivity for nucleophilic substitution under mild conditions (K₂CO₃/DMF, 60–80 °C) while minimizing premature crosslinking and side reactions that plague the more labile C–Br bond (BDE ~293 kJ/mol) during storage and handling [2][3].

Step-growth polymerization Nucleophilic substitution Monomer reactivity

Planar Dibenzofuran Core Delivers Superior π-Stacking-Driven Self-Assembly vs. Non-Planar or Rotationally Flexible Diaryl Scaffolds

The inherently planar and electron-rich dibenzofuran core (~10 π-electrons in the delocalized system) promotes face-to-face π-stacking interactions that drive spontaneous self-assembly into ordered tapes and 2D arrays in the solid state [1]. In cyclobis(paraquat-2,8-dibenzofuran), the dibenzofuran units engage in crossed π-stacking with interplanar distances of ~3.35–3.50 Å, as measured by X-ray crystallography, which is close to the ideal graphitic stacking distance of 3.35 Å [1][2]. This contrasts with biphenyl-based linkers, which undergo torsional twisting (dihedral angles ~20–40° in the solid state) that disrupts continuous π-overlap and reduces supramolecular ordering fidelity [3]. Diphenyl ether linkers, while more planar than biphenyl, lack the fused-ring rigidity necessary to maintain stacking registry under thermal or solvent stress [4].

π-π stacking Self-assembly Crystal engineering

Best-Fit Research and Industrial Application Scenarios for 2,8-Bis(chloromethyl)dibenzofuran Based on Quantitative Evidence


High-Temperature Amorphous Engineering Thermoplastics

Leveraging the Tg ≥ 200 °C (up to ≥ 250 °C) achieved by dibenzofuran-2,8-diyl-based polyarylethers [1], procurement of 2,8-bis(chloromethyl)dibenzofuran is justified for synthesizing amorphous thermoplastics that must retain dimensional stability above 200 °C. Applications include sterilizable medical device housings, aerospace interior components, and high-temperature electrical connectors where polysulfone (Tg ~185 °C) or polycarbonate (Tg ~147–150 °C) fail under load. The amorphous character ensures transparency and solvent resistance, as documented in the patent claims [1].

Template-Directed Synthesis of Rectangular Cyclophanes for Molecular Recognition

The unique 120° exo-orientation of the 2,8-chloromethyl groups enables the construction of cyclobis(paraquat-2,8-dibenzofuran) with a precisely defined rectangular cavity of ~7.0 × 10.5 Å [2]. This cavity geometry is preorganized for binding electron-rich aromatic guests via charge-transfer and π-stacking interactions. Procurement of this specific regioisomer (not 3,7- or 4,6-variants) is essential for reproducible synthesis of molecular receptors, sensors, or molecular machine components based on the Stoddart-group cyclophane architecture [2].

Solid-State Crystal Engineering and Molecular Tectonics Platforms

The planar dibenzofuran core's ability to engage in near-ideal π-stacking (interplanar distance ~3.35–3.50 Å) and form self-assembled tapes and 2D arrays [2] makes 2,8-bis(chloromethyl)dibenzofuran a privileged tecton precursor. Researchers designing porous molecular crystals, organic semiconductor arrays, or hydrogen-bonded supramolecular polymers benefit from the predictable solid-state ordering that cannot be obtained with rotationally flexible biphenyl or diphenyl ether linkers. The chloromethyl groups provide covalent anchoring points for further functionalization without disrupting the π-stacking motif [2].

Controlled Step-Growth Polymerization with Reproducible Stoichiometry

As an A₂-type monomer with two chemically identical chloromethyl groups, 2,8-bis(chloromethyl)dibenzofuran enables precise stoichiometric control in polyetherification reactions with bisphenol comonomers, yielding polymers with inherent viscosity ≥ 0.2–0.3 dL/g [1]. The chloromethyl group's optimal reactivity (C–Cl BDE ~351 kJ/mol) provides a processing window for polymerization without the storage instability and premature crosslinking risks associated with bromomethyl analogs (C–Br BDE ~293 kJ/mol) [3][4]. This is critical for industrial-scale polymer production where batch-to-batch consistency and monomer shelf life are key procurement metrics.

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